molecular formula C12H16N2 B070299 2-tert-butyl-6-methyl-1H-benzimidazole CAS No. 184226-80-0

2-tert-butyl-6-methyl-1H-benzimidazole

Cat. No.: B070299
CAS No.: 184226-80-0
M. Wt: 188.27 g/mol
InChI Key: UNPBNEXLKINUEQ-UHFFFAOYSA-N
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Description

2-tert-butyl-6-methyl-1H-benzimidazole is a heterocyclic aromatic organic compound. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzimidazole core with a tert-butyl group at the 2-position and a methyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-6-methyl-1H-benzimidazole typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions. For instance, the reaction of 2-tert-butyl-6-methylbenzaldehyde with o-phenylenediamine in the presence of an acid catalyst can yield the desired benzimidazole.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-tert-butyl-6-methyl-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at positions that are not sterically hindered by the tert-butyl and methyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzimidazole ring.

    Substitution: Halogenated benzimidazole derivatives.

Scientific Research Applications

2-tert-butyl-6-methyl-1H-benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-tert-butyl-6-methyl-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

    2-Methylbenzimidazole: Lacks the tert-butyl group, which may affect its biological activity and chemical reactivity.

    2-tert-butylbenzimidazole: Lacks the methyl group, which can influence its steric and electronic properties.

    6-Methylbenzimidazole: Lacks the tert-butyl group, affecting its overall molecular interactions.

Uniqueness: 2-tert-butyl-6-methyl-1H-benzimidazole is unique due to the presence of both the tert-butyl and methyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, solubility, and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

2-tert-butyl-6-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-8-5-6-9-10(7-8)14-11(13-9)12(2,3)4/h5-7H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPBNEXLKINUEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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